1-Ethylpyridin-1-ium thiocyanate
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Overview
Description
1-Ethylpyridin-1-ium thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiocyanate group (SCN) attached to a 1-ethylpyridin-1-ium moiety, making it a unique and valuable chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethylpyridin-1-ium thiocyanate typically involves the reaction of 1-ethylpyridine with thiocyanic acid or its derivatives. One common method is the nucleophilic substitution reaction where 1-ethylpyridine reacts with thiocyanic acid in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium halides or alkali hydroxides.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Halide or hydroxide derivatives.
Scientific Research Applications
1-Ethylpyridin-1-ium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-ethylpyridin-1-ium thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The specific molecular pathways involved depend on the target organism or cell type .
Comparison with Similar Compounds
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
1-Methylpyridin-1-ium thiocyanate: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylpyridine: An isomer with the ethyl group attached to the second position of the pyridine ring.
Uniqueness: 1-Ethylpyridin-1-ium thiocyanate is unique due to the presence of both the ethyl group and the thiocyanate group, which confer distinct chemical and biological properties.
Properties
CAS No. |
51249-28-6 |
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Molecular Formula |
C8H10N2S |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
1-ethylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C7H10N.CHNS/c1-2-8-6-4-3-5-7-8;2-1-3/h3-7H,2H2,1H3;3H/q+1;/p-1 |
InChI Key |
IOOUFAPHNUEDFB-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=CC=C1.C(#N)[S-] |
Origin of Product |
United States |
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